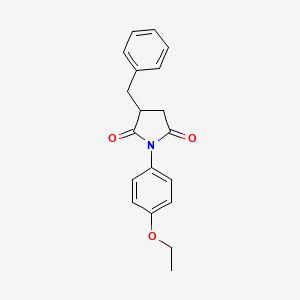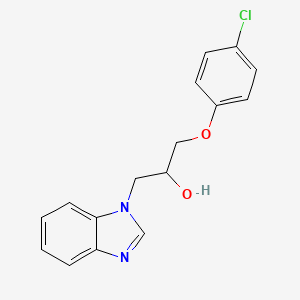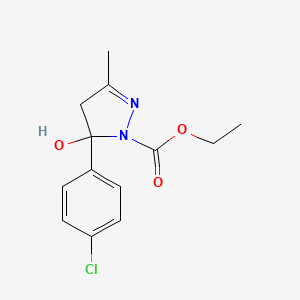
N-(2,4-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , due to its complex structure involving both a dimethylphenyl group and a dioxo-dihydro-isoindolyl propanamide moiety, is of significant interest in the realm of organic chemistry and potentially in pharmacological studies. This analysis draws on related compounds and chemical analogs to infer possible synthesis routes, structural characteristics, and property analyses.
Synthesis Analysis
Synthesis of similar complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of chemical transformations. For example, the synthesis of related compounds has been achieved through reactions starting with amino or chloro precursors, followed by condensation, cyclization, or substitution reactions to introduce specific functional groups or to build the core structure (Reddy et al., 2010).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior and potential applications of a compound. Techniques such as X-ray crystallography provide detailed information about the arrangement of atoms within a molecule, offering insights into its reactivity and interactions with other molecules. For example, the crystal structure of a related compound was elucidated, revealing important steric and electronic features that could influence its chemical properties and reactivity (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
Compounds with similar structures may participate in a variety of chemical reactions, depending on their functional groups and overall molecular architecture. They may undergo nucleophilic addition reactions, electrophilic aromatic substitution, or even form complexes with metals, depending on the presence of coordinating atoms or groups within their structure. The chemical properties of these compounds are often determined by their functional groups, which can include amide bonds, aromatic rings, and heteroatoms that impart specific reactivities (Kobayashi et al., 2009).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and boiling point, are largely influenced by their molecular structure. The presence of polar functional groups, for example, can enhance solubility in water or other polar solvents. The crystalline form of a compound, which can be determined through X-ray diffraction studies, also affects its physical properties and stability (Sharma et al., 2016).
Chemical Properties Analysis
The reactivity of a compound towards various reagents, its stability under different conditions, and its potential to undergo specific chemical transformations are all aspects of its chemical properties. These properties can be explored through experimental studies, such as reaction with different chemical reagents, and theoretical methods, such as computational chemistry simulations to predict reactivity patterns and product distributions (Edmondson et al., 2006).
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-11-8-9-16(12(2)10-11)20-17(22)13(3)21-18(23)14-6-4-5-7-15(14)19(21)24/h4-10,13H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJKAIDMUUDGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322475 |
Source


|
| Record name | N-(2,4-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide | |
CAS RN |
313267-30-0 |
Source


|
| Record name | N-(2,4-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5120712.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B5120719.png)
![{3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5120735.png)


![5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120749.png)
![3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5120750.png)
![2,4-dichloro-N'-[(2,4-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5120753.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide](/img/structure/B5120760.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine](/img/structure/B5120762.png)


![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-pyridinylmethyl)-3-piperidinol](/img/structure/B5120789.png)
![N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5120804.png)